molecular formula C12H17N5O3 B2791091 ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate CAS No. 919857-39-9

ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate

Cat. No.: B2791091
CAS No.: 919857-39-9
M. Wt: 279.3
InChI Key: KSESQWYYIIPVEP-UHFFFAOYSA-N
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Description

Ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Ethyl carbamate at position 5, enhancing solubility and serving as a prodrug moiety.
  • 4-Oxo group at position 4, contributing to hydrogen-bonding interactions.

While direct synthesis data for this compound are unavailable in the provided evidence, analogs from the pyrazolo-pyrimidine family (e.g., pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidines) highlight shared synthetic pathways involving Suzuki-Miyaura coupling, palladium catalysis, and carbamate protection strategies .

Properties

IUPAC Name

ethyl N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-5-20-11(19)15-16-7-13-9-8(10(16)18)6-14-17(9)12(2,3)4/h6-7H,5H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSESQWYYIIPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]Pyrimidine Derivatives

a. 6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one ()
  • Structural Differences : tert-Butyl at position 6 (vs. position 1 in the target compound) and a 4-fluoro-2-hydroxyphenyl substituent.
  • Properties : The hydroxyl group increases polarity, while fluorine enhances lipophilicity. Melting points (MPs) for similar compounds range from 163–196°C, suggesting crystallinity influenced by substituents .
  • Synthesis : Prepared via regioselective substitution, contrasting with the target compound’s likely carbamate installation at position 5 .
b. Tert-Butyl(5-(4-Amino-1-(Chromen-2-yl)Ethyl)-Pyrazolo[3,4-d]Pyrimidin-3-yl)Furan-2-yl)Methylcarbamate ()
  • Structural Differences : Chromen-2-yl and furan substituents, with a carbamate on the furan ring.
  • Properties: MP = 163–166°C; mass = 615.7 (M+1).
  • Synthesis : Uses Suzuki coupling with boronic acids, a method applicable to the target compound’s derivatization .

Pyrazolo[1,5-a]Pyrimidine Isosteres

a. tert-Butyl 5-(4'-Carbamoylbiphenyl-4-yl)-3-Ethylpyrazolo[1,5-a]Pyrimidin-7-yl(Pyridin-3-ylmethyl)Carbamate ()
  • Structural Differences : Pyrazolo[1,5-a]pyrimidine core (vs. pyrazolo[3,4-d]pyrimidine) with biphenyl and pyridinylmethyl groups.
  • Properties : MPs = 195.6–196°C; HRMS [M+H]+ = 565.2563. The biphenyl moiety enhances planarity for kinase inhibition, while carbamates improve solubility .
  • Synthesis : Relies on PdCl₂·dppf-catalyzed cross-coupling (yields: 34–94%), demonstrating substituent-dependent efficiency .

Heterocyclic Variants

a. Pyrimido[4,5-d]Pyrimidin-4(1H)-ones ()
  • Structural Differences : Larger pyrimido-pyrimidine core with imidazo[1,2-a] substituents.
  • Properties : HPLC purity >97.8%; HRMS confirms stability. Broader π-systems may increase DNA affinity but reduce solubility .
b. Pyrrolo[2,3-b]Pyridine Derivatives ()
  • Structural Differences : Pyrrolo-pyridine core with triisopropylsilyl protection.
  • Properties : LiAlH₄ reduction steps suggest sensitivity to strong reductants, unlike pyrazolo-pyrimidines .

Data Table: Key Properties of Analogous Compounds

Compound Class Core Structure Substituents MP (°C) Mass (M+H)+ Yield (%) Key Reference
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidin-4-one 6-tert-Butyl, 4-fluoro-2-hydroxyphenyl
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidin-3-yl Chromen-2-yl, furan-carbamate 163–166 615.7 63
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidin-7-yl Biphenyl, pyridinylmethyl-carbamate 195.6–196 565.2565 34–94
Pyrimido[4,5-d]pyrimidinone Pyrimido[4,5-d]pyrimidin-4-one Imidazo[1,2-a], acrylamide C₂₉H₂₉N₉O₃

Critical Analysis of Substituent Effects

  • tert-Butyl Position : Position 1 (target) vs. 6 () alters steric hindrance and metabolic stability.
  • Carbamate vs. Hydroxyl : Ethyl carbamate (target) enhances solubility compared to hydroxylated analogs (), which may suffer from rapid glucuronidation.

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